molecular formula C28H34N2O6 B1301968 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid CAS No. 204058-25-3

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Cat. No.: B1301968
CAS No.: 204058-25-3
M. Wt: 494.6 g/mol
InChI Key: JVDSTYGNXVJVKL-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The compound is of significant interest in organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Boc Protection: The piperidine ring is protected with the Boc group by reacting it with Boc anhydride in the presence of a base like triethylamine.

    Coupling Reaction: The protected amine and piperidine derivatives are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the protecting groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Substituted derivatives where the protecting groups are replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C28H34N2O6C_{28}H_{34}N_{2}O_{6}, with a molecular weight of approximately 494.6 g/mol. The structure features a fluorenyl group, which is known for its stability and ability to enhance the lipophilicity of compounds, making it useful in drug design. The presence of both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups allows for protection strategies during peptide synthesis, facilitating the formation of complex molecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorenes exhibit significant antimicrobial properties. Compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anticancer Properties

Research has demonstrated that fluorenyl derivatives can inhibit cell proliferation in various cancer cell lines. The introduction of specific side chains has been shown to enhance the antiproliferative activity of these compounds . The structural modifications allow for targeted action against cancer cells while minimizing effects on normal cells.

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of falcipain 2, an enzyme involved in the life cycle of Plasmodium falciparum, the parasite responsible for malaria . This highlights its potential application in antimalarial drug development.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Fluorenyl Derivative : The initial step involves the reaction of 9-fluorenone with hydroxylamine to form a fluorenone oxime.
  • Coupling Reaction : The oxime is then reacted with Boc-protected piperidine derivatives under controlled conditions to yield the target compound.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity StudyDemonstrated significant inhibition against Staphylococcus aureus with IC50 values comparable to standard antibiotics .
Anticancer ResearchShowed promising results in inhibiting cell growth in breast cancer cell lines with modifications leading to enhanced activity .
Antimalarial EfficacyIdentified as an effective falcipain 2 inhibitor, suggesting potential for malaria treatment .

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid involves the selective protection and deprotection of amine groups. The Fmoc group is typically removed under basic conditions, while the Boc group is removed under acidic conditions. This allows for the stepwise assembly of peptides with high precision.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its dual protection strategy. The combination of Fmoc and Boc groups allows for selective protection and deprotection, making it highly versatile in peptide synthesis. This dual protection strategy is not commonly found in other similar compounds, which often use only one type of protecting group.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, also known by its CAS number 204058-25-3, is a complex organic compound that incorporates a fluorenyl moiety, a piperidinyl group, and various functional groups that contribute to its biological activity. This article reviews the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of the compound is C28H34N2O6C_{28}H_{34}N_{2}O_{6}, with a molecular weight of approximately 494.58 g/mol. The structure features a fluorenyl group that is known to enhance bioactivity through various mechanisms. The presence of the piperidine ring contributes to its interaction with biological targets such as enzymes and receptors.

Property Value
Molecular FormulaC28H34N2O6
Molecular Weight494.58 g/mol
CAS Number204058-25-3
SolubilitySoluble in organic solvents
Storage ConditionsSealed in dry, 2-8°C

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the fluorenyl structure. For instance, derivatives of fluorenone have been shown to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure of this compound suggests it may possess similar properties due to the presence of electron-withdrawing groups that enhance its reactivity against microbial targets .

Enzyme Inhibition

The compound's unique structure makes it a candidate for enzyme inhibition studies. Piperidine derivatives are often evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. Preliminary research indicates that modifications in the side chains can significantly influence enzyme binding affinity and specificity. For example, structural analogs have been tested against enoyl-ACP reductase (InhA), an essential enzyme in bacterial fatty acid synthesis .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Binding : The fluorenyl group may facilitate binding to various receptors involved in signaling pathways.
  • Ion Channel Modulation : Compounds with similar structures have shown potential as modulators of ion channels, affecting cellular excitability and neurotransmitter release.
  • Antioxidant Activity : Fluorenone derivatives have been noted for their antioxidant properties, which may contribute to their overall biological efficacy .

Case Studies and Research Findings

A significant study investigated the synthesis and biological evaluation of fluorenone derivatives, including those structurally related to this compound). These derivatives exhibited varying degrees of antimicrobial activity against clinically relevant strains, suggesting that further optimization could lead to novel therapeutic agents .

Another research effort focused on the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that certain structural modifications enhanced antiproliferative activity, making these compounds promising candidates for anticancer drug development .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)16-24(25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDSTYGNXVJVKL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204058-25-3
Record name (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204058-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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